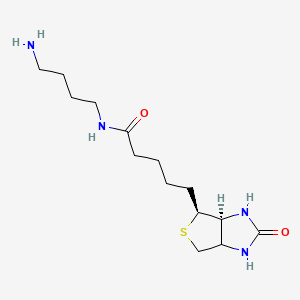

Biotin-C4-amide-C5-NH2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H26N4O2S |

|---|---|

Peso molecular |

314.45 g/mol |

Nombre IUPAC |

N-(4-aminobutyl)-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |

InChI |

InChI=1S/C14H26N4O2S/c15-7-3-4-8-16-12(19)6-2-1-5-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10?,11-,13-/m0/s1 |

Clave InChI |

RHLVNHVKSXNHES-KUNJKIHDSA-N |

SMILES isomérico |

C1C2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCN)NC(=O)N2 |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)NCCCCN)NC(=O)N2 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-C4-amide-C5-NH2: A Core Component in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for Biotin-C4-amide-C5-NH2, a versatile biotinylation reagent with significant utility in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Chemical and Physical Properties

This compound is a synthetic derivative of biotin (B1667282) (Vitamin H) featuring a C4 amide spacer arm and a terminal C5 primary amine. This structural arrangement allows for the covalent attachment of the biotin moiety to various molecules of interest, leveraging the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for detection, purification, and targeted delivery applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | N-(4-Aminobutyl)-5-((3aS,4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | |

| Synonyms | This compound | [1][2][3] |

| CAS Number | 151294-96-1 | [1][2][3][4] |

| Molecular Formula | C14H26N4O2S | [2][3][4] |

| Molecular Weight | 314.45 g/mol | [3] |

| Appearance | Solid | |

| Purity | Typically >95% or >96% | [3] |

| Boiling Point | 650.1 ± 50.0 °C at 760 mmHg | |

| Storage Conditions | 4°C, protect from light. For long-term storage, -20°C is recommended. | [1][2] |

Applications in Research and Drug Development

The primary application of this compound lies in its role as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[5] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.

The biotin moiety of this linker can be exploited in several ways:

-

Purification: The strong and highly specific interaction between biotin and avidin/streptavidin enables efficient purification of the biotinylated antibody or the final ADC product.

-

Detection and Characterization: Biotinylated ADCs can be easily detected and quantified using avidin or streptavidin-based assays, such as ELISA and Western blotting.

-

Targeting: In some strategies, the biotin-avidin interaction itself can be used as a targeting mechanism, where a biotinylated antibody is administered first, followed by an avidin-conjugated drug.

While primarily used in ADC research, the terminal amine group allows for the conjugation of this compound to any molecule containing a reactive carboxyl group, making it a versatile tool for biotinylating proteins, peptides, and other biomolecules.

Experimental Protocols and Workflows

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using an Amine Linker

The following diagram illustrates a generalized workflow for the synthesis of an ADC where a linker with a terminal amine, such as this compound, is conjugated to a monoclonal antibody. This process typically involves the activation of carboxyl groups on the antibody, followed by amide bond formation with the linker-payload conjugate.

Figure 1: Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using an amine-containing linker.

Detailed Experimental Protocol: Conjugation of an Amine-Terminated Linker to an Antibody

This protocol outlines the general steps for conjugating an amine-containing linker (like this compound, pre-conjugated to a payload) to the carboxyl groups of a monoclonal antibody using carbodiimide (B86325) chemistry.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., MES buffer, pH 6.0)

-

This compound pre-conjugated to the desired payload

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 50 mM MES, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.4)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the Activation Buffer.

-

Adjust the concentration of the mAb to a working concentration (typically 1-10 mg/mL).

-

-

Activation of Antibody Carboxyl Groups:

-

Prepare fresh solutions of EDC and NHS in the Activation Buffer.

-

Add EDC and NHS to the mAb solution. The molar excess of EDC and NHS over the mAb should be optimized.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation:

-

Dissolve the amine-containing linker-payload in the Conjugation Buffer.

-

Add the linker-payload solution to the activated mAb solution. The molar ratio of the linker-payload to the mAb will determine the drug-to-antibody ratio (DAR) and needs to be optimized.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add the Quenching Solution to the reaction mixture to stop the reaction by quenching the unreacted NHS-esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting ADC from unconjugated linker-payload and other reagents using an appropriate chromatography method such as SEC or HIC.

-

-

Characterization:

Workflow for In Vitro and In Vivo Evaluation of ADCs

Following successful synthesis and characterization, the efficacy of the ADC is evaluated through a series of in vitro and in vivo experiments.

Figure 2: General workflow for the preclinical evaluation of an Antibody-Drug Conjugate.

Safety and Handling

This compound is intended for research use only. As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. The material safety data sheet (MSDS) should be consulted for detailed safety information.[4] The compound may be harmful if swallowed and can cause skin and eye irritation.

Conclusion

This compound is a valuable and versatile tool for researchers in the fields of biotechnology and drug development. Its application as a cleavable linker in the construction of ADCs highlights its importance in the advancement of targeted cancer therapies. A thorough understanding of its chemical properties and the optimization of conjugation and evaluation protocols are essential for its successful implementation in research and the development of novel bioconjugates.

References

In-Depth Technical Guide: Biotin-C4-amide-C5-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-C4-amide-C5-NH2, a critical reagent in bioconjugation and antibody-drug conjugate (ADC) development. This document details its chemical properties, identifies key suppliers, and outlines its primary applications, complete with illustrative workflows.

Core Compound Data

This compound is a versatile linker molecule that incorporates a biotin (B1667282) moiety for affinity-based applications and a primary amine for conjugation.

| Property | Value |

| CAS Number | 151294-96-1[1] |

| Molecular Formula | C14H26N4O2S[1] |

| Molecular Weight | 314.45 g/mol [1] |

| Synonyms | N-(4-Aminobutyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, N-(4-Aminobutyl)biotinamide |

Commercial Suppliers

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes.

| Supplier | Purity | Notes |

| Chemsrc | Varies by vendor | Platform with multiple suppliers. |

| Xcess Biosciences | Not specified | Described as a cleavable ADC linker.[2] |

| ALFAGEN | Not specified | Labeled as a cleavable ADC linker.[3] |

| DC Chemicals | >98% | Marketed as a cleavable ADC linker.[4] |

| ChemicalBook | Not specified | Listed as a cleavable ADC linker.[5] |

Primary Application: Antibody-Drug Conjugate (ADC) Synthesis

The principal application of this compound is as a cleavable linker in the synthesis of ADCs.[1][2][3][4][5] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a crucial role in connecting the antibody to the drug and is designed to be stable in circulation but to release the payload upon internalization into the target cell.

Experimental Workflow: ADC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an antibody-drug conjugate utilizing a biotinylated linker like this compound. This workflow represents a common strategy in ADC development, where the biotin group can be used for purification or as a secondary targeting/detection mechanism.

Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathways

This compound is a synthetic linker and does not have a direct role in modulating biological signaling pathways. Its utility lies in its application as a tool to create targeted therapeutics, such as ADCs, which are designed to interact with specific cellular pathways. For instance, an ADC constructed with this linker could deliver a drug that inhibits a signaling pathway critical for cancer cell survival. The biotin component can also be used in affinity-based pull-down assays to study protein-protein interactions, which are fundamental to virtually all signaling pathways.

Experimental Workflow: Affinity-Based Protein Pull-Down

The diagram below outlines the logical steps involved in using a biotinylated molecule for a pull-down experiment to identify protein interaction partners.

Caption: Workflow for an affinity-based protein pull-down assay.

References

An In-Depth Technical Guide to EDC Chemistry for Biotinylation

For researchers, scientists, and drug development professionals, understanding the nuances of bioconjugation is paramount for developing robust assays and targeted therapeutics. Among the various labeling techniques, biotinylation—the process of covalently attaching biotin (B1667282) to a molecule—is a cornerstone for detection, purification, and immobilization applications. This guide provides a comprehensive overview of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) chemistry, a versatile and widely used method for biotinylating proteins and other biomolecules through their carboxyl groups.

Core Principles of EDC Chemistry

EDC is a zero-length crosslinker, meaning it facilitates the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2) without becoming part of the final linkage.[1] This characteristic is particularly advantageous when labeling proteins, as it avoids the introduction of potentially immunogenic or functionally disruptive spacer arms. The primary targets for EDC-mediated biotinylation on proteins are the C-terminal carboxyl group and the side chains of aspartic and glutamic acid residues.[1]

The reaction proceeds via a two-step mechanism. First, EDC activates a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1] This intermediate can then react with a primary amine to form a stable amide bond, releasing an N-substituted urea (B33335) byproduct.[1] However, the O-acylisourea intermediate is susceptible to hydrolysis in aqueous solutions, which regenerates the carboxyl group and reduces coupling efficiency.[1]

To enhance the stability of the activated intermediate and improve reaction efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction mixture.[1][2] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[1] This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with primary amines at physiological pH to form the desired amide bond.[1][2]

Key Reagents and Their Roles

| Reagent | Chemical Name | Function |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activates carboxyl groups to form a reactive O-acylisourea intermediate.[3][4] |

| NHS / Sulfo-NHS | N-hydroxysuccinimide / N-hydroxysulfosuccinimide | Stabilizes the activated carboxyl group by forming a semi-stable NHS ester, increasing coupling efficiency.[1][2] |

| Biotin Hydrazide / Amine-PEG-Biotin | Biotin derivatives | Provides the primary amine group that reacts with the activated carboxyl group to form the final biotin conjugate.[5] |

| MES Buffer | 2-(N-morpholino)ethanesulfonic acid | A non-amine, non-carboxylate buffer ideal for EDC chemistry, typically used at a slightly acidic pH to optimize the activation step.[1][4] |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathway of EDC/NHS-mediated biotinylation and a typical experimental workflow for labeling a protein.

Caption: EDC/NHS biotinylation reaction mechanism.

Caption: A typical experimental workflow for protein biotinylation.

Experimental Protocols and Quantitative Data

The efficiency of EDC-mediated biotinylation is influenced by several factors, including pH, reagent concentrations, and incubation time. The following tables summarize typical reaction conditions and provide a starting point for optimization.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Range | Rationale |

| pH | 4.5 - 7.2 (Activation)[6] 7.0 - 8.0 (Conjugation)[6] | The activation of carboxyl groups with EDC is most efficient in acidic conditions.[1] The reaction of the NHS-ester with primary amines is favored at neutral to slightly alkaline pH.[6] |

| Buffer | MES, PBS (non-amine, non-carboxylate) | Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) will compete with the reaction and should be avoided.[3] |

| Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster, while 4°C can be used to slow down the reaction and minimize protein degradation.[5][7] |

| Incubation Time | 15 minutes (Activation)[2] 2 hours to overnight (Conjugation)[5] | A short activation time is sufficient to form the NHS-ester. Longer incubation is needed for the conjugation step to proceed to completion. |

Table 2: Example Reagent Concentrations for Protein Biotinylation

| Reagent | Typical Concentration | Molar Excess (relative to protein) |

| Protein | 1 - 10 mg/mL[5][8] | - |

| EDC | 2 - 10 mM[6][9] | 20 - 100 fold |

| NHS / Sulfo-NHS | 5 - 20 mM[6][9] | 50 - 250 fold |

| Biotin Reagent | 1 - 5 mM[5] | 10 - 50 fold |

Detailed Experimental Protocol: Two-Step Biotinylation of a Protein

This protocol is adapted from established procedures and is suitable for a moderately-sized protein (30-100 kDa).[2][5][6]

-

Protein Preparation: Dissolve 5-10 mg of the protein in 1 mL of 0.1 M MES buffer, pH 4.7-5.5.[5]

-

Biotin Reagent Preparation: Prepare a 50 mM solution of an amine-containing biotin derivative (e.g., Biotin-LC-Hydrazide) in an appropriate solvent like DMSO.[5]

-

Activation Reaction:

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening.[6]

-

Prepare a fresh solution of EDC (e.g., 500 mM in reaction buffer) and Sulfo-NHS (e.g., 500 mM in reaction buffer).[5]

-

Add the Sulfo-NHS solution to the protein solution to a final concentration of approximately 5 mM.[6]

-

Immediately add the EDC solution to the protein mixture to a final concentration of about 2 mM.[6]

-

-

Quenching the EDC (Optional but Recommended): Add 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench the unreacted EDC.[2][6] This step is crucial in a two-step protocol to prevent cross-reaction with the second protein or molecule to be added.

-

Buffer Exchange (Optional): To remove excess activating and quenching reagents, pass the protein solution through a desalting column equilibrated with a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5).[6]

-

Biotinylation Reaction:

-

Purification: Remove non-reacted biotin and byproducts by desalting or dialysis.[5] The biotinylated protein is now ready for use or characterization.

Troubleshooting and Optimization

-

Protein Polymerization: A common issue with EDC chemistry is the cross-linking of proteins, as they contain both carboxyl and amine groups.[5] To minimize this, use a large molar excess of the biotin reagent to outcompete the protein's primary amines.[1][5] Alternatively, one can block the protein's amines with a reagent like Sulfo-NHS-Acetate before initiating the EDC reaction.[5]

-

Low Biotinylation Efficiency: If the labeling efficiency is low, consider optimizing the pH for both the activation and conjugation steps.[6] Increasing the concentration of EDC, NHS, and the biotin reagent can also improve the yield.[1] Ensure that the buffers used are free of extraneous amines and carboxylates.[3]

-

Protein Precipitation: If the protein precipitates during the reaction, it may be due to excessive cross-linking or the use of too much EDC.[6] Reducing the amount of EDC or performing the reaction at a lower temperature may help.

By carefully controlling the reaction conditions and understanding the underlying chemistry, researchers can successfully employ EDC-mediated biotinylation to generate valuable reagents for a wide array of biological applications.

References

- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. bio-rad.com [bio-rad.com]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 9. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Labeling Acidic Residues with Biotin-C4-amide-C5-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-C4-amide-C5-NH2, a versatile reagent for the targeted biotinylation of acidic amino acid residues (aspartic acid and glutamic acid) in proteins and peptides. This document details the underlying chemistry, experimental protocols, and applications of this technique, with a focus on providing practical information for researchers in proteomics, drug discovery, and molecular biology.

Introduction to Acidic Residue Labeling

The selective modification of amino acid side chains is a cornerstone of chemical biology, enabling the study of protein structure, function, and interactions. While primary amines on lysine (B10760008) residues are common targets for biotinylation, labeling the carboxyl groups of aspartic and glutamic acids offers an alternative strategy, particularly when lysine modification is undesirable or when these acidic residues play a critical role in protein function. This compound, with its terminal primary amine, is designed for this purpose, allowing for the covalent attachment of a biotin (B1667282) tag via a carbodiimide-mediated reaction.

Biotinylation, the process of attaching biotin to a molecule, is a powerful tool due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin. This high-affinity interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

Chemical Properties of this compound

This compound is a biotin derivative featuring a C4 amide linker and a C5 amine terminus. The primary amine group is the reactive handle for conjugation to carboxyl groups.

| Property | Value |

| Chemical Formula | C14H26N4O2S |

| Molecular Weight | 314.45 g/mol |

| CAS Number | 151294-96-1 |

| Purity | Typically >95% |

| Physical Form | Solid |

| Solubility | Soluble in organic solvents like DMSO and DMF |

The Chemistry of Labeling: EDC/NHS Coupling

The covalent attachment of this compound to acidic residues is most commonly achieved through a carbodiimide (B86325) crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).

The reaction proceeds in two main steps:

-

Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on aspartic and glutamic acid residues to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

Amine Reaction and Amide Bond Formation: The primary amine of this compound then reacts with the activated carboxyl group, displacing the EDC byproduct and forming a stable amide bond.

To improve the efficiency and stability of the reaction, NHS or sulfo-NHS is often included. These reagents react with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with the primary amine of the biotinylation reagent.

Experimental Protocols

The following is a general protocol for the biotinylation of a protein with this compound using EDC and Sulfo-NHS. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials and Reagents

-

Protein of interest

-

This compound

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| pH (Activation) | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups. |

| pH (Coupling) | 7.2 - 8.0 | Favors the reaction of the NHS-ester with the primary amine. |

| Molar Excess (EDC:Protein) | 10-100 fold | Higher excess may be needed for dilute protein solutions. |

| Molar Excess (Sulfo-NHS:Protein) | 20-200 fold | Generally used at a 2-fold excess over EDC. |

| Molar Excess (this compound:Protein) | 20-50 fold | Should be optimized to achieve the desired degree of labeling. |

| Reaction Time (Activation) | 15-30 minutes | At room temperature. |

| Reaction Time (Coupling) | 1-2 hours | At room temperature, or overnight at 4°C. |

Step-by-Step Labeling Protocol

-

Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris) or carboxylates, it must be exchanged into the Activation Buffer using a desalting column or dialysis.

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Immediately before use, prepare a 100 mM stock solution of EDC in Activation Buffer.

-

Immediately before use, prepare a 200 mM stock solution of Sulfo-NHS in Activation Buffer.

-

-

Activation of Protein:

-

Add the required volume of EDC and Sulfo-NHS stock solutions to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Buffer Exchange (Optional but Recommended): To achieve a two-step reaction and increase specificity, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2).

-

Biotinylation Reaction:

-

If a buffer exchange was performed, add the this compound stock solution to the activated protein in Coupling Buffer.

-

If no buffer exchange was performed, adjust the pH of the activation reaction mixture to 7.2-7.5 by adding Coupling Buffer and then add the this compound stock solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.

-

Purification of Biotinylated Protein: Remove excess, unreacted biotinylation reagent and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer.

Determination of Biotin Incorporation

The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.

Applications in Research and Drug Development

The ability to selectively label acidic residues opens up numerous applications in biological research and drug development.

-

Protein-Protein Interaction Studies: Biotinylated proteins can be used as baits to pull down interacting partners from cell lysates. The captured proteins can then be identified by mass spectrometry.

-

Targeted Drug Delivery: Biotin can serve as a targeting moiety to deliver drugs to cells that overexpress biotin receptors.[1]

-

Immunoassays: Biotinylated proteins can be used in various immunoassay formats, such as ELISA and Western blotting, for detection and quantification.

-

Protein Immobilization: Biotinylated proteins can be immobilized on streptavidin-coated surfaces for various applications, including biosensors and affinity chromatography.

-

Antibody-Drug Conjugates (ADCs): this compound has been described as a linker for the synthesis of ADCs.[2]

Signaling Pathway Application Example

A key application of this technology is in the elucidation of signaling pathways. For instance, a researcher could investigate the components of a signaling complex downstream of a receptor tyrosine kinase (RTK).

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Inactive EDC or this compound- Incorrect buffer composition (presence of amines or carboxylates)- Suboptimal pH- Insufficient molar excess of reagents | - Use fresh, high-quality reagents- Ensure buffer is free of interfering substances- Optimize pH for activation and coupling steps- Increase the molar excess of EDC, Sulfo-NHS, and this compound |

| Protein Precipitation | - High degree of labeling leading to insolubility- Cross-linking of proteins by EDC | - Reduce the molar excess of biotinylation reagent- Perform a two-step reaction with buffer exchange to remove EDC before adding the protein to be labeled |

| High Background in Pulldown | - Non-specific binding to streptavidin beads- Insufficient washing | - Pre-clear the lysate with streptavidin beads- Increase the number and stringency of wash steps |

Conclusion

This compound is a valuable tool for the targeted labeling of acidic residues in proteins and peptides. The EDC/NHS-mediated coupling chemistry provides a robust method for attaching a biotin tag, enabling a wide range of applications in proteomics, drug discovery, and diagnostics. By carefully optimizing reaction conditions, researchers can achieve efficient and specific biotinylation, facilitating the study of protein function and interactions.

References

Biotin-C4-amide-C5-NH2 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and potential applications of Biotin-C4-amide-C5-NH2, a biotinylation reagent and linker molecule. This document is intended for professionals in research and drug development who utilize biotin-streptavidin systems for affinity-based assays, protein purification, and drug targeting.

Core Molecular Data

This compound is a derivative of biotin (B1667282) featuring a C4 amide linker and a terminal C5 primary amine. This structure allows for its conjugation to other molecules, primarily through the terminal amine group.

| Property | Value | Citations |

| Chemical Formula | C14H26N4O2S | [1][2][3] |

| Molecular Weight | 314.45 g/mol | [1][2] |

| CAS Number | 151294-96-1 | [1][2][3] |

| Purity | >96% | [1][2] |

Applications in Research and Drug Development

This compound serves as a versatile tool in a variety of biochemical and molecular biology applications. The terminal primary amine allows for its conjugation to molecules containing reactive groups such as carboxylic acids, aldehydes, or ketones.[4] The biotin moiety provides a high-affinity binding site for streptavidin and avidin, which is one of the strongest known non-covalent interactions in nature.[5]

This strong and specific interaction is leveraged in numerous applications, including:

-

Affinity Purification: Immobilized streptavidin can be used to capture and purify proteins or other biomolecules that have been labeled with this compound.[5]

-

Pull-Down Assays: This technique is used to study protein-protein interactions. A biotinylated "bait" protein can be used to capture its interacting partners ("prey") from a cell lysate.[6][7]

-

Immunoassays: The high affinity of the biotin-streptavidin interaction can be used to enhance signal detection in techniques like ELISA and Western blotting.

-

Drug Delivery and Targeting: Biotinylation can be used to target drugs or imaging agents to cells or tissues that express biotin receptors.[5]

Experimental Protocols

While specific protocols will vary depending on the application, the following provides a general framework for the use of this compound in common experimental workflows.

Protocol 1: Biotinylation of a Protein via Carboxyl Groups

This protocol describes the general steps for conjugating this compound to a protein through its carboxyl groups (e.g., on aspartic or glutamic acid residues) using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

Protein of interest in an amine-free buffer (e.g., MES buffer)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) (optional, for increasing efficiency)

-

Reaction buffer (e.g., MES, pH 4.5-6.0)

-

Quenching buffer (e.g., Tris-HCl)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein to be biotinylated in the reaction buffer. Ensure the buffer is free of extraneous amines or carboxyl groups.

-

Activation of Carboxyl Groups: Add EDC (and optionally NHS) to the protein solution. Incubate for 15-30 minutes at room temperature.

-

Biotinylation Reaction: Add this compound to the reaction mixture. The molar ratio of the biotin reagent to the protein will need to be optimized but a 20-50 fold molar excess is a common starting point.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted EDC.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).

-

Confirmation of Biotinylation: The extent of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Protein-Protein Interaction Pull-Down Assay

This protocol outlines the steps for a pull-down assay using a biotinylated "bait" protein to identify interacting "prey" proteins from a cell lysate.[6][7]

Materials:

-

Biotinylated bait protein

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin[1]

-

Cell lysate containing potential "prey" proteins

-

Lysis buffer

-

Binding/Wash buffer (e.g., PBS with a mild detergent)[1]

-

Elution buffer (e.g., high salt, low pH, or containing free biotin)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Bead Preparation: Resuspend the streptavidin beads and wash them with the binding/wash buffer.[1]

-

Immobilization of Bait Protein: Incubate the biotinylated bait protein with the washed streptavidin beads for 30-60 minutes at room temperature with gentle rotation to allow for binding.[1]

-

Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads several times with the binding/wash buffer to remove any unbound bait protein.

-

Binding of Prey Proteins: Add the cell lysate to the beads coated with the bait protein. Incubate for 1-3 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with the binding/wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the suspected prey protein. Mass spectrometry can be used for the identification of unknown interacting proteins.

Visualizations

The following diagrams illustrate the chemical conjugation process and a typical experimental workflow involving this compound.

Caption: Chemical conjugation of this compound to a protein's carboxyl group using EDC.

Caption: Workflow for a protein pull-down assay using a biotinylated bait protein.

References

- 1. neb.com [neb.com]

- 2. precisepeg.com [precisepeg.com]

- 3. This compound | 151294-96-1 [sigmaaldrich.com]

- 4. This compound, 151294-96-1 | BroadPharm [broadpharm.com]

- 5. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. bioclone.net [bioclone.net]

The Nexus of Form and Function: A Technical Guide to Carboxyl Group Labeling and Its Theoretical Applications

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and therapeutic development, understanding the structure and function of proteins is paramount. Carboxyl group labeling emerges as a powerful tool in this endeavor, offering a versatile method to probe protein architecture, elucidate interaction dynamics, and accelerate the drug discovery pipeline. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and theoretical applications of carboxyl group labeling, tailored for the discerning scientific audience.

Core Principles of Carboxyl Group Labeling

The carboxyl groups (-COOH) of glutamic acid, aspartic acid, and the C-terminus of proteins are prime targets for chemical modification. The most prevalent method for their labeling involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]

The fundamental principle of this "zero-length" crosslinking chemistry lies in the activation of the carboxyl group by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine-containing nucleophile to form a stable amide bond. The addition of NHS or Sulfo-NHS enhances the efficiency of the reaction by converting the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester, which then readily couples with the amine-containing molecule.[1]

Theoretical Applications in Research and Drug Development

The ability to selectively modify carboxyl groups opens a myriad of theoretical and practical applications across various scientific disciplines.

Protein Structure and Conformational Analysis (Footprinting)

Carboxyl group labeling serves as a valuable "footprinting" technique to map the solvent-accessible surfaces of proteins.[2][3] By treating a protein with a carboxyl-modifying reagent and subsequently identifying the modified residues using mass spectrometry, researchers can gain insights into the protein's tertiary and quaternary structure. Residues buried within the protein's core or at protein-protein interfaces will be less accessible to the labeling reagent and thus show lower levels of modification. This approach is particularly useful for:

-

Characterizing Monoclonal Antibodies (mAbs): The structural integrity of therapeutic mAbs is critical to their efficacy and safety. Carboxyl group footprinting can be used to assess the conformation of mAbs and detect subtle structural changes that may arise during manufacturing or formulation.[2][3]

-

Mapping Binding Sites: By comparing the labeling pattern of a protein in its free and ligand-bound states, researchers can identify regions involved in ligand binding. Residues at the binding interface will be protected from labeling upon ligand association.[4]

Quantitative Proteomics and Metabolomics

Isotope labeling strategies are central to quantitative mass spectrometry. Carboxyl groups can be targeted for the introduction of stable isotopes, enabling the relative or absolute quantification of proteins and metabolites.

-

Isotope-Coded Derivatization: Reagents such as isotope-coded p-dimethylaminophenacyl (DmPA) bromide can be used to label carboxylic acid-containing metabolites. This not only allows for accurate quantification but also improves chromatographic separation and enhances ionization efficiency in mass spectrometry.

-

18O-Labeling: Enzymatic incorporation of 18O into the C-terminal carboxyl group of peptides during proteolytic digestion is another established method for quantitative proteomics.[5][6]

Drug Discovery and Development

Carboxyl group labeling plays a multifaceted role in the drug development pipeline, from target identification to lead optimization and preclinical assessment.

-

Target Identification and Validation: Identifying the protein targets of a drug is a crucial first step. Covalent labeling techniques can be employed to map drug-protein interactions and validate target engagement.[7]

-

Mechanism of Action Studies: Understanding how a drug exerts its effect at the molecular level is essential. By analyzing changes in protein modification patterns upon drug treatment, researchers can elucidate the downstream signaling pathways affected by the drug.

-

Antibody-Drug Conjugate (ADC) Development: ADCs are a promising class of cancer therapeutics. The conjugation of the cytotoxic payload to the antibody often involves the modification of amino acid side chains. While lysine (B10760008) and cysteine residues are more commonly used, the principles of selective modification are central to ADC design and characterization.[1][3][8][9]

Data Presentation: Quantitative Analysis of Carboxyl Group Labeling

The following tables summarize key quantitative data from carboxyl group labeling experiments, providing a framework for comparing different experimental conditions and outcomes.

| Parameter | Value | Reference |

| Mass Shift (GEE Labeling) | +85.0528 Da | [2] |

| Mass Shift (GEE Labeling with Hydrolysis) | +57.0215 Da | [2] |

| Reproducibility of Modification Extent | <2% variation | [3] |

| Labeling Yield (Isotope-Coded DmPABr) | 95-99% | |

| ESI Efficiency Enhancement (DmPABr Labeling) | 2-4 orders of magnitude |

Table 1: Key Quantitative Parameters in Carboxyl Group Labeling. This table outlines common mass shifts observed in glycine (B1666218) ethyl ester (GEE) labeling and highlights the high reproducibility and efficiency of certain labeling methods.

| Condition | EDC Concentration (mM) | NHS Concentration (mM) | Reaction Time (min) | Labeled Residues (%) |

| Low EDC | 2 | 5 | 15 | 55% (32/58) |

| High EDC | 20 | 50 | 15 | Not specified |

| Two-Step Protocol | ~2 | ~5 | 15 (activation) + 120 (coupling) | Not specified |

Table 2: Comparison of Experimental Conditions for EDC/NHS Labeling. This table summarizes different reaction conditions used in EDC/NHS-mediated carboxyl group labeling, including a comparison of low and high EDC concentrations and a typical two-step protocol. The percentage of labeled residues is provided for a specific study on a monoclonal antibody.[2][10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of carboxyl group labeling experiments. Below are protocols for key techniques.

Protocol 1: General EDC/NHS Labeling of Proteins for Mass Spectrometry

This protocol describes a two-step method for covalently coupling an amine-containing label to the carboxyl groups of a protein.

Materials:

-

Protein of interest

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Amine-containing label (e.g., glycine ethyl ester, biotin (B1667282) hydrazide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Add EDC and Sulfo-NHS to the protein solution to a final concentration of 2-10 mM and 5-25 mM, respectively.

-

Incubate the reaction for 15 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Reagents (Optional but Recommended):

-

To prevent unwanted side reactions, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

-

-

Coupling Reaction:

-

Immediately add the amine-containing label to the activated protein solution. The molar ratio of the label to the protein should be optimized but is typically in large excess (e.g., 50-fold or higher).

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess label and byproducts by dialysis or using a desalting column equilibrated with a suitable buffer for downstream analysis (e.g., PBS or ammonium (B1175870) bicarbonate for mass spectrometry).

-

-

Analysis:

-

The labeled protein is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, the protein is typically digested with a protease (e.g., trypsin) and the resulting peptides are analyzed by LC-MS/MS to identify the sites and extent of modification.

-

Protocol 2: Isotopic Labeling of Carboxylic Acid-Containing Metabolites

This protocol outlines a method for the quantitative analysis of metabolites using isotope-coded derivatization.

Materials:

-

Biological sample (e.g., urine, plasma)

-

12C- and 13C-p-dimethylaminophenacyl (DmPA) bromide labeling reagents

-

Triethanolamine (TEOA)

-

Acetonitrile

-

Quenching solution (e.g., formic acid)

Procedure:

-

Sample Preparation:

-

Extract metabolites from the biological sample using a suitable solvent (e.g., acetonitrile).

-

Centrifuge to remove precipitated proteins and other debris.

-

-

Labeling Reaction:

-

To 50 µL of the metabolite extract, add an equal volume of 750 mM TEOA.

-

Add 50 µL of freshly prepared 12C-DmPA or 13C-DmPA (20 mg/mL in acetonitrile) to the sample and control groups, respectively.

-

Vortex the mixture and incubate at 60°C for 1 hour.

-

-

Quenching the Reaction:

-

Add a quenching solution to stop the reaction.

-

-

Sample Pooling and Analysis:

-

Combine the 12C-labeled sample and 13C-labeled control in a 1:1 ratio.

-

Analyze the mixed sample by LC-MS. The relative quantification of metabolites is determined by comparing the peak intensities of the 12C- and 13C-labeled pairs.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in carboxyl group labeling.

Caption: Workflow of EDC/NHS-mediated carboxyl group labeling for mass spectrometry analysis.

Caption: Role of carboxyl group labeling in the drug discovery and development workflow.

Caption: Proposed signaling pathway involving protein carbonylation, a form of carboxyl group modification.[2][10][11]

References

- 1. blog.td2inc.com [blog.td2inc.com]

- 2. Proposed role of primary protein carbonylation in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Visualization of proteomics data using R and Bioconductor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Applying understanding of protein structure to support drug discovery progress for Apini Therapeutics | Case Study [conceptlifesciences.com]

- 7. Mass Spectrometry for Drug-Protein Interaction Studies | Aragen [aragen.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]

- 10. Cell Signaling by Protein Carbonylation and Decarbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell signaling by protein carbonylation and decarbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Biotin Derivatives: A Technical Guide for Researchers

This guide provides an in-depth overview of the discovery of biotin (B1667282) (Vitamin B7) and the synthesis of its derivatives, which are pivotal tools in modern biotechnology, diagnostics, and targeted therapeutics. Tailored for researchers, scientists, and drug development professionals, this document details the historical context, synthetic methodologies, and applications of these versatile molecules.

The Discovery of Biotin: From "Egg White Injury" to a Vital Coenzyme

The journey to identifying biotin began with observations of a condition termed "egg white injury" in the early 20th century. In 1927, it was noted that rats fed a diet rich in raw egg whites developed severe dermatitis, hair loss, and neurological dysfunction.[1][2][3] This mysterious illness was found to be curable by a heat-stable factor present in yeast and liver.[1]

Initially, this curative substance was known by several names, including vitamin H, coenzyme R, and bios II.[1][3] It wasn't until 1936 that Fritz Kögl and Benno Tönnis successfully isolated a crystalline form of this factor from egg yolk, which they named "biotin".[1][4] The connection between egg white injury and biotin was elucidated when it was discovered that raw egg whites contain a protein called avidin (B1170675), which binds biotin with exceptionally high affinity, rendering it unavailable for absorption by the body.[2][4] The structure of biotin was finally established between 1940 and 1943, and its first chemical synthesis was achieved by Harris and his team at Merck in 1943.[1]

Biotin is a water-soluble B-complex vitamin that plays a crucial role as a covalently bound cofactor for five mammalian carboxylase enzymes.[5][6] These enzymes are essential for various metabolic processes, including fatty acid synthesis, gluconeogenesis, and the catabolism of amino acids.[5][7]

Biotin Derivatives: Tools for Targeted Science

The remarkable and highly specific interaction between biotin and avidin (or its bacterial analog, streptavidin) has been harnessed to develop a vast array of biotin derivatives for biological research and clinical applications.[5] By chemically modifying biotin, researchers can attach it to a wide range of molecules, including proteins, nucleic acids, and drugs, without significantly impairing its binding to avidin or streptavidin.[8][9] This "biotinylating" process effectively tags the molecule of interest, allowing for its detection, purification, or targeted delivery.

Biotin derivatives are central to numerous applications, including:

-

Targeted Drug Delivery: Biotin can be conjugated to anticancer drugs to target tumors that overexpress biotin receptors, thereby increasing the drug's efficacy and reducing systemic toxicity.[10][11]

-

Diagnostic Imaging: Radiolabeled or fluorescently tagged biotin derivatives are used in preclinical and clinical imaging to visualize tumors or sites of infection.[12][13][14]

-

Immunoassays: The biotin-streptavidin system is widely used in techniques like ELISA and Western blotting to enhance signal detection.[8][9]

-

Affinity Chromatography: Biotinylated molecules can be easily purified from complex mixtures using streptavidin-coated resins.

Synthesis of Key Biotin Derivatives

The synthesis of biotin derivatives typically involves the modification of biotin's valeric acid side chain.[9] This allows for the attachment of various linkers and functional groups. Below are detailed protocols for the synthesis of several important biotin derivatives.

Synthesis of Desthiobiotin

Desthiobiotin, a precursor in the biosynthesis of biotin and a valuable tool for gentle affinity purification, can be synthesized from 7,8-diaminopelargonic acid (DAP).[15][16] The enzymatic synthesis of desthiobiotin is catalyzed by desthiobiotin synthetase.[15][16][17]

Experimental Protocol: Enzymatic Synthesis of Desthiobiotin

This protocol is based on the methodology described for E. coli mutants.[15][16]

-

Cell Culture: Grow a biotin-auxotrophic strain of E. coli (e.g., a bioA mutant) in a minimal medium supplemented with a limiting amount of biotin to derepress the biotin synthesis pathway.

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), and resuspend them to a high cell density.

-

Reaction Mixture: Prepare a reaction mixture containing the resting cell suspension, 7,8-diaminopelargonic acid (DAP), ATP, Mg²⁺, and a source of CO₂ (e.g., sodium bicarbonate). Serine and glucose can be added to stimulate CO₂ production.[15][16]

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period.

-

Product Isolation and Identification: Terminate the reaction and separate the cells from the supernatant. The desthiobiotin in the supernatant can be identified and quantified using chromatography, electrophoresis, and bioassays with organisms that can utilize desthiobiotin for growth.[15][16]

Synthesis of Biotin-PEG-DSPE

Biotin-PEG-DSPE is a lipid derivative used to create biotinylated liposomes for targeted drug delivery. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion integrates into the lipid bilayer of the liposome, while the biotin, attached via a polyethylene (B3416737) glycol (PEG) linker, is exposed on the surface.[18][19]

Experimental Protocol: Synthesis of Biotin-PEG-DSPE

This synthesis typically involves the reaction of an amine-terminated DSPE-PEG with an N-hydroxysuccinimide (NHS) ester of biotin.

-

Materials: DSPE-PEG-NH₂, Biotin-NHS ester, a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane), and a tertiary amine base (e.g., triethylamine).

-

Reaction Setup: Dissolve DSPE-PEG-NH₂ and a slight molar excess of Biotin-NHS ester in the organic solvent.

-

Reaction: Add the tertiary amine base to the mixture to catalyze the reaction and stir at room temperature overnight.

-

Purification: The resulting Biotin-PEG-DSPE can be purified by dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the structure and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Synthesis of Biotin Hydrazine (B178648) for Conjugation

Biotin hydrazine is a useful derivative for coupling biotin to molecules containing aldehyde or ketone groups, such as the carbohydrate moieties of glycoproteins.[20]

Experimental Protocol: Synthesis of Biotin Hydrazine [20]

-

Esterification of Biotin: Suspend biotin in methanol (B129727) and add thionyl chloride (SOCl₂). Stir the solution overnight at room temperature to form biotin methyl ester. Evaporate the solvent and excess SOCl₂ under reduced pressure.

-

Hydrazinolysis: Disperse the resulting biotin methyl ester in methanol and add hydrazine. Stir the mixture for 16 hours.

-

Purification: Concentrate the solution under reduced pressure and dilute it with water to precipitate the biotin hydrazine. The product can be collected by filtration and dried.

Synthesis of a Biotinylated Colchicine (B1669291) Derivative for Targeted Cancer Therapy

This example illustrates the synthesis of a tumor-targeting drug conjugate, where deacetylcolchicine (Deac) is linked to biotin via a cleavable disulfide bond.[20]

Experimental Protocol: Synthesis of a Biotin-Disulfide-Colchicine Conjugate [20]

-

Synthesis of Key Intermediates:

-

Synthesize a disulfide-containing linker by treating 2,2'-disulfanediyldiethanol with 4-nitrophenyl carbonochloridate.

-

React the resulting intermediate with deacetylcolchicine (Deac) to form a colchicine-linker conjugate.

-

-

Conjugation with Biotin:

-

Synthesize biotin hydrazine as described in section 3.3.

-

Couple the biotin hydrazine to the colchicine-linker conjugate to form the final biotinylated drug derivative.

-

-

Purification and Characterization: Purify the final product using column chromatography and confirm its structure and purity using analytical techniques like NMR and mass spectrometry.

Quantitative Data on Biotin Derivatives

The following tables summarize key quantitative data for various biotin derivatives, providing a basis for comparison and selection for specific applications.

Table 1: Binding Affinities of Biotin and its Derivatives to Avidin/Streptavidin

| Compound | Binding Partner | Dissociation Constant (Kd) | Reference |

| Biotin | Avidin | ~ 10⁻¹⁵ M | [7] |

| Biotin | Streptavidin | ~ 10⁻¹⁴ M | [21] |

| Desthiobiotin | Streptavidin | ~ 2 x 10⁻⁹ M | [21] |

| Biotin-PEG | SMVT | Similar Km to Biotin | [7] |

Table 2: Cytotoxicity of a Biotinylated Colchicine Derivative

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| Deacetylcolchicine (Deac) | A549 (Lung Cancer) | 5.6 | [20] |

| Biotin-Disulfide-Deac (Compound 9) | A549 (Lung Cancer) | 8.2 | [20] |

| Deacetylcolchicine (Deac) | L-02 (Normal Liver) | 15.3 | [20] |

| Biotin-Disulfide-Deac (Compound 9) | L-02 (Normal Liver) | 48.7 | [20] |

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to biotin and its derivatives.

Caption: The biosynthetic pathway of biotin in microorganisms.

Caption: A general workflow for the chemical biotinylation of proteins.

Caption: Receptor-mediated endocytosis of a biotin-drug conjugate.

Caption: The logical structure of a typical biotin-drug conjugate.

References

- 1. HISTORY OF SCIENCE: Discovery of biotin (Vitamin B7) [historyofsciences.blogspot.com]

- 2. Biotin | Vitamin B7, Hair Growth & Skin Health | Britannica [britannica.com]

- 3. Biotin - Wikipedia [en.wikipedia.org]

- 4. karger.com [karger.com]

- 5. Biological significance and development of practical synthesis of biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 7. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 9. Biotinylation Reagents - Amerigo Scientific [amerigoscientific.com]

- 10. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 11. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. Imaging Biotin Trafficking In Vivo with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Avidin/Biotin Bioinspired Platform for Dual In Vivo 18F-PET/NIRF Molecular Imaging. | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of Desthiobiotin from 7,8-Diaminopel-argonic Acid in Biotin Auxotrophs of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 18. DSPE-PEG-Biotin | Biopharma PEG [biochempeg.com]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Desthiobiotin Affinity Ligand [biosyn.com]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Labeling Peptides with Biotin-C4-amide-C5-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a peptide, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for a wide range of applications, including immunoassays, affinity purification, and cellular imaging. This document provides a detailed guide for the labeling of peptides with Biotin-C4-amide-C5-NH2.

Unlike the more common N-hydroxysuccinimide (NHS) ester-based biotinylation reagents that target primary amines on a peptide (N-terminus and lysine (B10760008) side chains), this compound possesses a terminal primary amine.[1] This necessitates a different coupling strategy that targets the carboxyl groups of a peptide, typically found at the C-terminus or on the side chains of aspartic and glutamic acid residues. The most common method to achieve this is through carbodiimide-mediated coupling, which activates the carboxyl groups to form a stable amide bond with the primary amine of the biotinylation reagent.

This protocol will focus on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to achieve efficient and specific biotinylation of peptides at their carboxyl groups.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Notes |

| Peptide of Interest | In-house or Commercial | Must contain at least one carboxyl group (C-terminus, Asp, or Glu). |

| This compound | BroadPharm, Sigma-Aldrich | Store at -20°C.[1] |

| EDC (EDAC) | Thermo Fisher Scientific | Store desiccated at 4°C. |

| Sulfo-NHS | Thermo Fisher Scientific | Store desiccated at 4°C. |

| Activation/Coupling Buffer | In-house Preparation | 0.1 M MES, pH 4.5-6.0. Avoid phosphate (B84403) buffers as they can interfere with the EDC reaction. |

| Quenching Buffer | In-house Preparation | 50 mM Tris-HCl, pH 7.5. |

| Desalting Columns | GE Healthcare, Thermo Fisher Scientific | For purification of the biotinylated peptide. |

| HPLC System | Agilent, Waters | For purification and analysis. |

| Mass Spectrometer | Bruker, Thermo Fisher Scientific | For characterization of the biotinylated peptide. |

| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving the peptide and biotin reagent if necessary. |

Experimental Protocols

Protocol 1: Biotinylation of Peptides at Carboxyl Groups

This protocol outlines the steps for the covalent attachment of this compound to a peptide via EDC/Sulfo-NHS chemistry.

1. Preparation of Reagents:

-

Peptide Solution: Dissolve the peptide in the Activation/Coupling Buffer to a final concentration of 1-10 mg/mL. If the peptide has low aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then diluted with the buffer. The final concentration of the organic solvent should be less than 10%.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

EDC and Sulfo-NHS Solutions: Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in the Activation/Coupling Buffer. Do not store these solutions as they are moisture-sensitive and will hydrolyze.

2. Activation of Peptide Carboxyl Groups:

-

In a microcentrifuge tube, combine the peptide solution with a 10-fold molar excess of both EDC and Sulfo-NHS.

-

Incubate the reaction mixture at room temperature for 15-30 minutes. This step activates the carboxyl groups on the peptide, forming a more stable Sulfo-NHS ester.

3. Coupling of this compound:

-

Add a 20 to 50-fold molar excess of the this compound stock solution to the activated peptide mixture. The optimal molar ratio may need to be determined empirically for each peptide.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

4. Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM Tris-HCl to stop the reaction.

-

Incubate for 15 minutes at room temperature.

5. Purification of the Biotinylated Peptide:

-

Remove the excess, unreacted biotinylation reagent and byproducts using a desalting column or through dialysis. For small peptides, purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended for higher purity.

6. Characterization of the Biotinylated Peptide:

-

Confirm the successful biotinylation and determine the degree of labeling using mass spectrometry. The mass of the biotinylated peptide will increase by the molecular weight of the biotin reagent minus the mass of a water molecule.

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Molar Ratio (Peptide:EDC:Sulfo-NHS) | 1:10:10 | A molar excess of EDC and Sulfo-NHS is required for efficient activation. |

| Molar Ratio (Peptide:Biotin Reagent) | 1:20 to 1:50 | The optimal ratio should be determined empirically. |

| Reaction pH | 4.5 - 6.0 | Optimal for EDC-mediated activation of carboxyl groups. |

| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation times may increase labeling efficiency. |

| Quenching Agent | Tris-HCl | To consume any remaining reactive esters. |

Experimental Workflow Diagram

Caption: Workflow for peptide biotinylation at carboxyl groups.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the chemical reaction pathway for the biotinylation of a peptide's carboxyl group using EDC, Sulfo-NHS, and this compound.

Caption: Chemical reaction pathway for EDC/Sulfo-NHS mediated biotinylation.

References

Application Notes and Protocols for Biotin-C4-amide-C5-NH2 in Pull-Down Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-C4-amide-C5-NH2 is a versatile biotinylation reagent widely employed in life sciences for the study of molecular interactions. This reagent features a biotin (B1667282) moiety, which exhibits an exceptionally strong and specific interaction with streptavidin and avidin, and a primary amine group connected by a C4/C5 spacer arm. The primary amine allows for covalent conjugation to various molecules of interest, such as proteins, peptides, or nucleic acids, transforming them into "bait" for pull-down assays.

Pull-down assays are a powerful in vitro technique used to isolate and identify interaction partners of a specific "bait" molecule from a complex mixture, such as a cell lysate. By immobilizing the biotinylated bait on streptavidin-coated beads, researchers can capture "prey" molecules that physically interact with the bait. Subsequent elution and analysis of the captured proteins, often by mass spectrometry, can reveal novel protein-protein, protein-DNA, or protein-RNA interactions, providing critical insights into cellular pathways and disease mechanisms.

These application notes provide detailed protocols for utilizing this compound in pull-down assays, from bait preparation to the identification of interaction partners.

Data Presentation: Illustrative Quantitative Analysis of a Pull-Down Assay

The following table presents a representative quantitative analysis of proteins identified by mass spectrometry following a pull-down assay using a biotinylated bait protein. The data is for illustrative purposes to demonstrate a typical outcome and does not represent a specific experiment using this compound. The values represent the relative abundance of proteins identified in the experimental sample versus a negative control.

| Protein ID (Prey) | Gene Name | Fold Change (Bait/Control) | p-value | Function |

| P62333 | YWHAZ | 15.2 | 0.001 | Signal Transduction, Apoptosis |

| Q06830 | HSP90AA1 | 12.5 | 0.003 | Protein Folding, Stress Response |

| P08670 | VIM | 8.9 | 0.008 | Cytoskeleton, Cell Structure |

| P60709 | ACTB | 1.1 | 0.450 | Cytoskeleton (Non-specific binder) |

| P02768 | ALB | 0.9 | 0.890 | Serum Protein (Non-specific binder) |

Note: Fold change is calculated from the spectral counts or peptide intensity measurements from mass spectrometry data. A high fold change and low p-value indicate a potentially specific interaction partner.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein Bait

This protocol describes the covalent attachment of this compound to a purified protein containing accessible carboxyl groups (e.g., on aspartic or glutamic acid residues) using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

Purified "bait" protein

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the purified bait protein in Activation Buffer at a concentration of 1-5 mg/mL.

-

Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS (or Sulfo-NHS) to the protein solution. Incubate for 15-30 minutes at room temperature.

-

Biotinylation Reaction: Add a 20- to 50-fold molar excess of this compound (dissolved in Coupling Buffer or DMSO) to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Verification: Confirm successful biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.

Protocol 2: Pull-Down Assay Using a Biotinylated Bait

This protocol outlines the procedure for capturing interacting "prey" proteins from a cell lysate using the biotinylated "bait" protein immobilized on streptavidin-coated magnetic beads.

Materials:

-

Biotinylated bait protein (from Protocol 1)

-

Streptavidin-coated magnetic beads

-

Cell lysate (prepared in a suitable lysis buffer containing protease inhibitors)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing a high concentration of free biotin)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place the tube on a magnetic stand to pellet the beads and discard the supernatant. Wash the beads three times with Wash Buffer.

-

Immobilization of Bait: Resuspend the washed beads in a solution containing the biotinylated bait protein. Incubate for 1 hour at room temperature with gentle rotation to allow the biotin-streptavidin interaction to occur.

-

Blocking: Pellet the beads on a magnetic stand, discard the supernatant, and wash three times with Wash Buffer to remove any unbound bait protein. To reduce non-specific binding, incubate the beads with a blocking solution (e.g., 1% BSA in Wash Buffer) for 30 minutes.

-

Binding of Prey: After washing the blocked beads, add the cell lysate to the beads. Incubate for 2-4 hours at 4°C with gentle rotation to allow the bait-prey interaction.

-

Washing: Pellet the beads on a magnetic stand and carefully remove the supernatant (this is the "unbound" fraction). Wash the beads extensively (3-5 times) with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature to dissociate the captured protein complexes. Pellet the beads and collect the supernatant containing the eluted proteins. If using an acidic elution buffer, immediately neutralize the eluate with Neutralization Buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For comprehensive identification of interaction partners, proceed with in-solution or in-gel digestion followed by mass spectrometry analysis.

Visualizations

Caption: Experimental workflow for a pull-down assay.

Application Notes and Protocols for Biotinylation using Biotin-C4-amide-C5-NH2

For Labeling Carboxyl Groups on Proteins and Other Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. While the most common biotinylation methods target primary amines on proteins, situations arise where labeling other functional groups is necessary to preserve the biological activity of the target molecule.

This application note provides a detailed protocol for the biotinylation of carboxyl groups (-COOH) on proteins and other molecules using Biotin-C4-amide-C5-NH2. This specific biotinylation reagent possesses a terminal primary amine, making it ideal for conjugation to carboxyl groups present at the C-terminus of proteins and within the side chains of aspartic and glutamic acid residues. The conjugation is achieved through the use of a carbodiimide (B86325) crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance coupling efficiency.

Principle of the Reaction

The labeling of carboxyl groups with an amine-containing biotin linker is a two-step process facilitated by EDC and NHS.

-

Activation of the Carboxyl Group: EDC reacts with the carboxyl group on the target molecule to form a highly reactive O-acylisourea intermediate.

-

Amide Bond Formation: This intermediate can then react with the primary amine of this compound to form a stable amide bond, thus covalently attaching the biotin linker to the target molecule. The addition of NHS or Sulfo-NHS stabilizes the O-acylisourea intermediate by converting it to a more stable NHS ester, which then reacts efficiently with the amine group of the biotin linker.[1][2][3]

Materials and Reagents

-

Target molecule (protein, peptide, etc.) with accessible carboxyl groups

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation/Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[1][4] (Avoid buffers containing primary amines or carboxylates).

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Purification system: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette.

Experimental Protocols

A. Preparation of Reagents

-

Target Molecule Solution: Prepare the protein or other molecule to be labeled in the Activation/Reaction Buffer at a concentration of 1-10 mg/mL.

-

This compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).

-

EDC Solution: Immediately before use, prepare a 10 mg/mL (~52 mM) solution of EDC in ultrapure water or Activation/Reaction Buffer. EDC is moisture-sensitive and hydrolyzes quickly in aqueous solutions, so it should be used without delay.[3]

-

NHS/Sulfo-NHS Solution: Immediately before use, prepare a 20 mg/mL (~174 mM for NHS, ~92 mM for Sulfo-NHS) solution in ultrapure water or Activation/Reaction Buffer.

B. Biotinylation Reaction (Two-Step Protocol)

This two-step protocol is generally recommended as it can improve the specificity of the reaction and reduce unwanted protein-protein crosslinking.[2][3]

-

Activation of Target Molecule:

-

To your target molecule solution, add the freshly prepared EDC and NHS/Sulfo-NHS solutions. The final concentrations should be in molar excess relative to the target molecule (see Table 1 for recommendations).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess EDC (Optional but Recommended):

-

To quench the EDC and prevent it from reacting with the amine of the biotin linker, you can add 2-mercaptoethanol (B42355) to a final concentration of 20 mM and incubate for 10 minutes.[1][2]

-

Alternatively, the activated protein can be purified from excess EDC and NHS using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.5).

-

-

Conjugation with this compound:

-